molecular formula C21H21N5O2 B2872517 7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-44-1

7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2872517
CAS No.: 538317-44-1
M. Wt: 375.432
InChI Key: IIVPSSWPPZVIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel chemical entity based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a nitrogen-containing fused heterocycle of significant interest in medicinal and pharmaceutical chemistry . Compounds within this structural class are frequently designed and synthesized via multi-component reactions, which are efficient for generating diverse molecular libraries for biological screening . The triazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its wide range of potential biological activities. Related TP derivatives have been investigated as inhibitors for various enzymatic targets, including JAK1 and JAK2 kinases, which are crucial in signaling pathways related to immune response and proliferation . Other studies highlight their role as RORγt inverse agonists and their potential applications in addressing cardiovascular disorders and hyperproliferative conditions . The specific substitution pattern on this compound—featuring a 3-methoxyphenyl group at the 7-position and an m-tolyl group at the 2-position—suggests it is a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this carboxamide derivative as a key building block in developing novel therapeutic agents or as a probe for studying biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(3-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-12-6-4-8-15(10-12)20-24-21-23-13(2)17(19(22)27)18(26(21)25-20)14-7-5-9-16(11-14)28-3/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVPSSWPPZVIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative with diverse biological activities and potential therapeutic applications. Research is ongoing to explore these applications, optimize synthesis routes, and enhance biological activity through structural modifications.

Triazolopyrimidine Derivatives

  • Triazolopyrimidines are known for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
  • The unique substitution pattern in 7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide enhances its lipophilicity and interaction with biological targets.
  • These compounds undergo various chemical reactions, crucial for modifying them to enhance biological activity or tailor their properties for specific applications.

While specific applications of 7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are still under exploration, triazolopyrimidine derivatives, in general, have notable applications:

  • Antimicrobial agents
  • Antitumor agents
  • Anti-inflammatory agents

One study has been done regarding 7-(3-Methoxyphenyl)-5-Methyl-N-(Pyridin-3-yl)-2-((Pyridin-4-yl)Methyl)Thio)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide as an mTOR inhibitor for cancer treatment .

Preparation Methods

Three-Component Reaction Under Solvent-Free Conditions

The most efficient method for synthesizing the target compound involves a one-pot, three-component reaction adapted from solvent-free protocols using maltose as a catalyst. This approach leverages aryl aldehydes, 3-amino-1-(m-tolyl)-1,2,4-triazole, and acetoacetamide to assemble the triazolopyrimidine core while introducing key substituents:

  • Position 7 (3-methoxyphenyl) : Derived from 3-methoxybenzaldehyde.
  • Position 2 (m-tolyl) : Introduced via 3-amino-1-(m-tolyl)-1,2,4-triazole.
  • Position 5 (methyl) : Sourced from the acetyl group of acetoacetamide.
  • Position 6 (carboxamide) : Generated from the amide moiety of acetoacetamide.

Reaction Mechanism :

  • Intermediate Formation : 3-Methoxybenzaldehyde condenses with acetoacetamide to form a β-keto-enamine intermediate.
  • Nucleophilic Attack : 3-Amino-1-(m-tolyl)-1,2,4-triazole attacks the enamine, initiating cyclization.
  • Aromatization : Maltose catalyzes dehydration, yielding the fused triazolopyrimidine system.

Key Advantages :

  • Atom Economy : 89–95% (calculated via stoichiometric ratios).
  • Eco-Friendly : Eliminates volatile organic solvents.
  • Catalyst Reusability : Maltose retains activity for up to three cycles.

Alternative Pathways: Dimroth Rearrangement

For substrates incompatible with solvent-free conditions, a two-step synthesis via Dimroth rearrangement offers a viable alternative:

  • Cyclocondensation : React 5-amino-1-(m-tolyl)-1,2,4-triazole with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate to form a triazolo[4,3-a]pyrimidine intermediate.
  • Rearrangement : Treat with HCl/EtOH (1:1) at 80°C for 6 hours to isomerize the core to the [1,5-a] configuration.

Yield Comparison :

Method Yield (%) Purity (%)
Three-component 92 98
Dimroth 78 95

Optimization of Reaction Conditions

Catalyst Screening

Maltose (25 mol%) proved optimal for the three-component reaction, outperforming Brønsted acids (e.g., p-TSA) and ionic liquids in preliminary trials:

Table 1: Catalyst Optimization for Triazolopyrimidine Synthesis

Catalyst (25 mol%) Temperature (°C) Time (min) Yield (%)
None 80 120 0
Maltose 80 20 95
p-TSA 80 45 72
[BMIM]BF4 80 60 68

Temperature and Solvent Effects

Reaction efficiency sharply declines below 60°C, while temperatures exceeding 100°C promote side reactions (e.g., over-dehydration). Solvent-free conditions minimize byproducts compared to polar aprotic solvents:

Table 2: Solvent Impact on Reaction Outcomes

Solvent Yield (%) Byproducts (%)
Solvent-free 95 <3
DMF 67 18
Acetonitrile 58 22

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 300 MHz) :
    • δ 2.17 (s, 3H, C5-CH₃), 2.33 (s, 3H, m-tolyl-CH₃), 3.79 (s, 3H, OCH₃), 6.92–7.49 (m, 8H, aromatic), 9.84 (s, 1H, CONH₂).
  • ¹³C NMR :
    • 17.5 (C5-CH₃), 21.3 (m-tolyl-CH₃), 55.2 (OCH₃), 103.1–150.4 (aromatic carbons), 164.9 (C=O).

Infrared Spectroscopy (IR)

  • Key Absorptions : 1671 cm⁻¹ (C=O stretch), 3297 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=C aromatic).

Challenges and Modifications

Synthesis of 3-Amino-1-(m-tolyl)-1,2,4-triazole

The limited commercial availability of substituted triazoles necessitates in-house preparation:

  • Alkylation : Treat 3-amino-1,2,4-triazole with m-tolyl chloride in DMF/K₂CO₃ (70°C, 12 hours).
  • Purification : Recrystallize from ethanol/water (1:3) to isolate the product (62% yield).

Characterization :

  • MS (ESI+) : m/z 175.1 [M+H]⁺.
  • ¹H NMR : δ 2.37 (s, 3H, CH₃), 7.21–7.43 (m, 4H, aromatic), 5.62 (s, 2H, NH₂).

Carboxamide Formation

Replacing acetoacetanilide with acetoacetamide reduces steric hindrance but requires prolonged reaction times (35 minutes vs. 20 minutes for N-aryl analogs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.